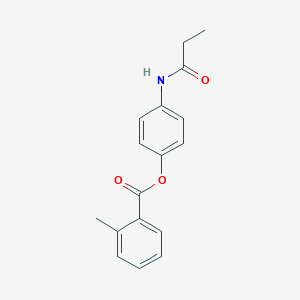![molecular formula C19H21NO3 B267274 N-(4-methoxybenzyl)-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267274.png)
N-(4-methoxybenzyl)-4-[(2-methyl-2-propenyl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-4-[(2-methyl-2-propenyl)oxy]benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MPBA and is used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of MPBA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. MPBA has also been shown to inhibit the activity of certain proteins, including protein kinase C and protein phosphatase 2A.
Biochemical and Physiological Effects:
MPBA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. MPBA has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, MPBA has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using MPBA in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This allows researchers to study the effects of specific enzymes and proteins on various biological processes. However, one of the limitations of using MPBA is its potential toxicity. Careful attention must be paid to the concentration of MPBA used in experiments to avoid toxicity.
将来の方向性
There are several future directions for the study of MPBA. One area of research is the development of MPBA derivatives that have improved efficacy and reduced toxicity. Another area of research is the study of the effects of MPBA on other biological processes, such as inflammation and oxidative stress. Additionally, the use of MPBA in combination with other drugs for the treatment of various diseases is an area of research that warrants further investigation.
In conclusion, MPBA is a chemical compound that has been synthesized for scientific research purposes. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. MPBA has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and proteins. While there are advantages to using MPBA in lab experiments, careful attention must be paid to its potential toxicity. There are several future directions for the study of MPBA, including the development of MPBA derivatives and the study of its effects on other biological processes.
合成法
The synthesis of MPBA involves the reaction of 4-hydroxybenzaldehyde with 4-methoxybenzylamine to form 4-(4-methoxybenzylideneamino)phenol. This intermediate compound is then reacted with 2-methyl-2-propen-1-ol in the presence of a catalyst to yield MPBA. The synthesis of MPBA is a multi-step process that requires careful attention to detail and a thorough understanding of chemical reactions.
科学的研究の応用
MPBA has been used in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, MPBA has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In pharmacology, MPBA has been used to study the effects of various drugs on the human body. In biochemistry, MPBA has been used to study the structure and function of proteins and enzymes.
特性
分子式 |
C19H21NO3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-4-(2-methylprop-2-enoxy)benzamide |
InChI |
InChI=1S/C19H21NO3/c1-14(2)13-23-18-10-6-16(7-11-18)19(21)20-12-15-4-8-17(22-3)9-5-15/h4-11H,1,12-13H2,2-3H3,(H,20,21) |
InChIキー |
BEXQORKDERALPP-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
正規SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Allyloxy)anilino]-4-oxobutanoic acid](/img/structure/B267192.png)
![2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid](/img/structure/B267194.png)





![N-[3-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B267205.png)




![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)
